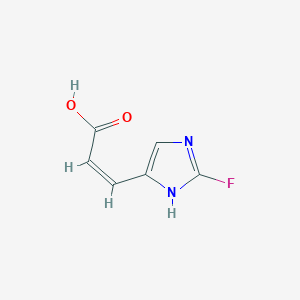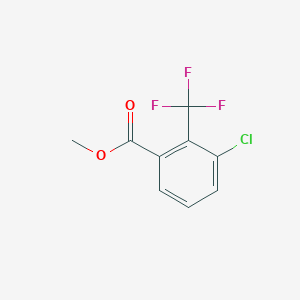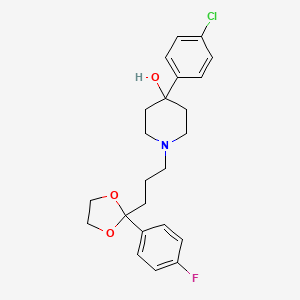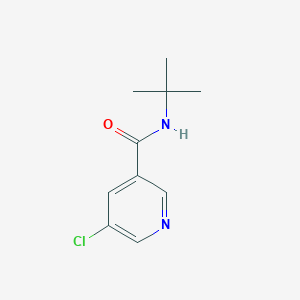
N-(tert-Butyl)-5-chloronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-5-chloronicotinamide: is an organic compound that belongs to the class of nicotinamides It features a tert-butyl group attached to the nitrogen atom and a chlorine atom at the 5-position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-chloronicotinic acid and tert-butylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The nicotinamide ring can participate in redox reactions, although these are less common for this specific compound.
Amide Bond Formation: The compound can form additional amide bonds with other carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted nicotinamides can be formed.
Oxidation Products: Oxidized derivatives of the nicotinamide ring.
Reduction Products: Reduced forms of the nicotinamide ring, although these are less common.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Studied for its role in modulating cell signaling pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Used in the development of agrochemicals.
Cosmetics: Incorporated into formulations for its potential skin benefits.
Mechanism of Action
The mechanism by which N-(tert-Butyl)-5-chloronicotinamide exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound can modulate these pathways by either inhibiting or activating the target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-nicotinamide: Lacks the chlorine atom at the 5-position.
5-Chloronicotinamide: Lacks the tert-butyl group.
N-(tert-Butyl)-3-chloronicotinamide: Chlorine atom at the 3-position instead of the 5-position.
Uniqueness
N-(tert-Butyl)-5-chloronicotinamide: is unique due to the specific positioning of the tert-butyl and chlorine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a compound of particular interest in scientific research.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-tert-butyl-5-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-8(11)6-12-5-7/h4-6H,1-3H3,(H,13,14) |
InChI Key |
IFEDWGSVQIARFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


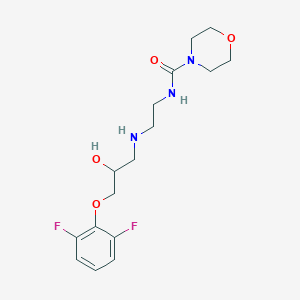
![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
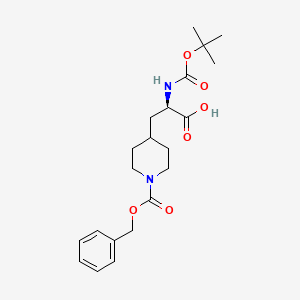
![3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
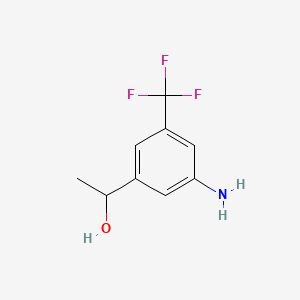
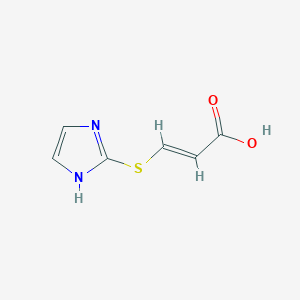
![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)

